molecular formula C8H6FNO4 B1450528 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone CAS No. 1613720-24-3

1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone

Cat. No. B1450528
M. Wt: 199.14 g/mol
InChI Key: XAENEUADCLBGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115151B2

Procedure details

To a mixture of 1-(2-fluoro-4-hydroxy-phenyl)-ethanone (Alfa, 5 g, 32.5 mmol) in concentrated sulfuric acid (50 mL) at −5° C. was added KNO3 (3.29 g, 32.6 mmol) and the reaction mixture was stirred for 3 h. The reaction mixture was poured into ice water (500 mL) carefully and the aqueous solution was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 2-10% EtOAc in petroleum ether) to give 1-(2-fluoro-4-hydroxy-5-nitro-phenyl)-ethanone as yellow solid (4.59 g, 71%). 1H NMR (CDCl3, 400 MHz): δ 10.95 (s, 1H), 8.79 (d, J=7.2 Hz, 1H), 6.92 (d, J=11.2 Hz, 1H), 2.63 (d, J=5.2 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluting with 2-10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)O)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.59 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.